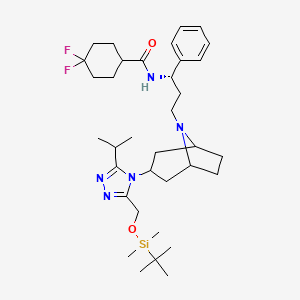
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 is a deuterated derivative of 1-(2-Hydroxyethyl)-2-imidazolidinethione. This compound is part of the imidazolidinethione family, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. The deuterium labeling (d4) indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the compound’s behavior and interactions more precisely.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethanol and imidazolidinethione.
Deuterium Exchange: The hydrogen atoms in the starting materials are replaced with deuterium through a deuterium exchange reaction. This can be achieved using deuterated solvents and catalysts.
Cyclization: The deuterated starting materials undergo a cyclization reaction to form the imidazolidinethione ring structure. This step may involve the use of a base or acid catalyst to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to deuterium exchange and cyclization reactions in industrial reactors.
Optimization: Reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Scale-Up: The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or imidazolidinethione ring positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted imidazolidinethione derivatives
Scientific Research Applications
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics due to its deuterium labeling.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Pathways: It may modulate various biochemical pathways, including oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1,3-bis-(2-Hydroxyethyl)-imidazolium chloride
- 1-butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise studies of reaction mechanisms, metabolic pathways, and molecular interactions, making it a valuable tool in various scientific fields.
Properties
CAS No. |
1794759-84-4 |
|---|---|
Molecular Formula |
C5H10N2OS |
Molecular Weight |
150.232 |
IUPAC Name |
1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)imidazolidine-2-thione |
InChI |
InChI=1S/C5H10N2OS/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9)/i3D2,4D2 |
InChI Key |
AFEITPOSEVENMK-KHORGVISSA-N |
SMILES |
C1CN(C(=S)N1)CCO |
Synonyms |
1-[2-Hydroxy(ethyl-d4)]ethylenethiourea; N-[2-Hydroxy(ethyl-d4)]ethylenethiourea; NSC 36624-d4; NSC 64314-d4; 1-[2-Hydroxy(ethyl-d4)]imidazolidine-2-thione; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


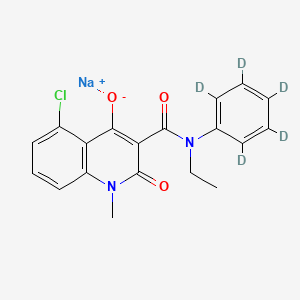
![(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B587520.png)
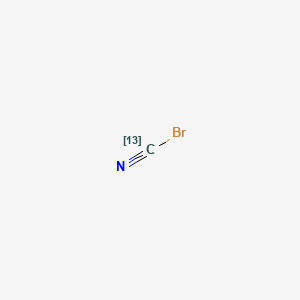
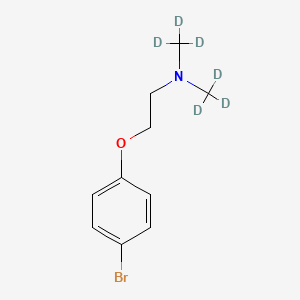
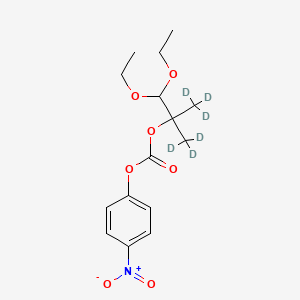
![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)
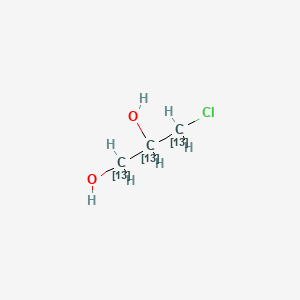
![P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester](/img/structure/B587530.png)
